5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
5-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is a heterocyclic compound featuring an imidazo[1,2-c]quinazolin-3-one core substituted with a 3,4-dichlorophenyl group via a sulfanyl-linked 2-oxoethyl moiety and an isopropyl group at position 2. This structure combines a rigid aromatic system with halogenated and alkyl substituents, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
5-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2S/c1-11(2)18-20(28)26-19(25-18)13-5-3-4-6-16(13)24-21(26)29-10-17(27)12-7-8-14(22)15(23)9-12/h3-9,11,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEXQZZQGAFPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is a synthetic derivative with potential biological activities that warrant detailed exploration. This article compiles various aspects of its biological activity, including antimicrobial, anticancer, and other pharmacological properties based on current research findings.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by the following features:
- Molecular Formula : C18H12Cl4N4O2S3
- Molecular Weight : 480.96 g/mol
- SMILES Notation : C1=CC(=C(C=C1NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl)Cl
This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs have shown promising antimicrobial activity. For instance, thiazole derivatives, which share some structural characteristics with the compound , have demonstrated significant efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
| Compound | Activity | Target Organism |
|---|---|---|
| Thiazole Derivative 1 | Strong | MRSA |
| Thiazole Derivative 2 | Moderate | VRE |
Anticancer Activity
The anticancer potential of related compounds has been extensively studied. For example, thiazole derivatives have shown selective cytotoxicity towards cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The structure-dependent activity observed in these studies suggests that modifications in the imidazoquinazoline framework may enhance or reduce anticancer efficacy .
Case Study: Anticancer Efficacy
In a study evaluating various thiazole derivatives:
- Compound A showed a viability reduction of 39.8% in Caco-2 cells compared to untreated controls.
- Compound B exhibited a 31.9% reduction in the same cell line.
These findings indicate that structural variations significantly influence biological activity and highlight the need for further investigation into the specific effects of this compound on cancer cell viability.
Mechanistic Insights
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. The proposed mechanisms for related compounds include:
- Inhibition of DNA synthesis : Similar imidazole-based compounds have been shown to disrupt DNA replication in bacterial cells.
- Induction of apoptosis : Some derivatives induce programmed cell death in cancer cells through mitochondrial pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogs
Key Observations :
- Methoxy Substituents : Analogs with 8,9-dimethoxy groups (e.g., ) exhibit increased molecular weight and polarity, which may influence solubility and blood-brain barrier penetration.
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Key Observations :
- Synthetic Accessibility : Urea derivatives (e.g., compound 2e in ) show moderate yields (~70–80%), suggesting challenges in introducing complex substituents.
- Stability: The absence of melting point data for imidazo[1,2-c]quinazolinone analogs in may indicate thermal instability or amorphous solid forms.
- Lipophilicity : Predicted logP values (e.g., 1.43 for ) align with the dichlorophenyl group’s contribution to hydrophobicity, favoring membrane permeability.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one?
- Methodological Answer: The synthesis typically involves multi-step reactions:
Formation of the imidazo[1,2-c]quinazolin-3-one core via cyclocondensation of anthranilic acid derivatives with isocyanates or carbodiimides.
Introduction of the sulfanyl group via nucleophilic substitution or thiol-ene click chemistry.
Functionalization at the 2-position with propan-2-yl groups using alkylation or coupling reactions.
- Critical parameters include solvent choice (e.g., DMF, THF), catalysts (e.g., triethylamine), and temperature control (60–100°C) to avoid side reactions .
- Validation: Purity (>95%) is confirmed via HPLC, and structural integrity is verified using NMR and mass spectrometry .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer:
- X-ray crystallography resolves the 3D structure, confirming the imidazoquinazoline core and substituent orientations. For example, related compounds show dihedral angles of 15–25° between the dichlorophenyl and quinazoline rings .
- NMR spectroscopy identifies proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 1.2–1.5 ppm for isopropyl groups).
- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 485.07) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer:
- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) to evaluate IC₅₀ values.
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.
- Antimicrobial testing via broth microdilution (MIC determination against S. aureus or E. coli) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Methodological Answer:
- Catalyst screening: Transition-metal catalysts (e.g., Pd/C or CuI) improve coupling efficiency for sulfanyl group insertion.
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance solubility, while microwave-assisted synthesis reduces reaction time.
- Purification: Gradient column chromatography (hexane:ethyl acetate) or recrystallization from ethanol improves purity (>98%) .
Q. What strategies resolve contradictions in reported biological activity data for imidazoquinazoline derivatives?
- Methodological Answer:
- Dose-response reevaluation: Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives.
- Target specificity profiling: Use siRNA knockdown or CRISPR-Cas9 to validate mechanism of action (e.g., apoptosis vs. kinase inhibition).
- Structural analogs comparison: Modify substituents (e.g., replace 3,4-dichlorophenyl with 4-fluorophenyl) to assess SAR trends .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer:
- Molecular docking (AutoDock Vina): Predict binding affinity to targets like EGFR (PDB ID: 1M17) by analyzing hydrogen bonds with key residues (e.g., Lys721).
- QSAR modeling: Use descriptors (logP, polar surface area) to correlate structural features with IC₅₀ values.
- MD simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories .
Key Research Challenges
- Stereochemical Control: The sulfanyl-ethyl linker may introduce conformational flexibility, complicating crystallography. Use restrained refinement in SHELXL to resolve ambiguities .
- Metabolic Stability: Poor aqueous solubility (logP ≈ 3.5) limits bioavailability. Introduce PEGylated derivatives or co-crystallize with cyclodextrins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
